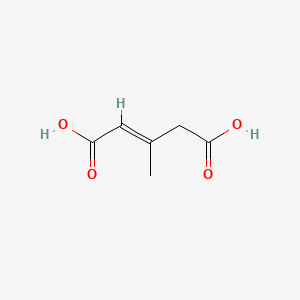

Z-3-Methylpent-2-en-1,5-dioic acid

描述

Significance of 3-Methylglutaconic Acid as a Metabolic Intermediate

3-Methylglutaconic acid is an intermediate in the breakdown pathway of leucine (B10760876), an essential amino acid obtained from dietary protein. rupahealth.comspringermedizin.de This metabolic process occurs within the mitochondria, the powerhouses of the cell. In the intricate pathway of leucine catabolism, 3-methylglutaconyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase. nih.govnih.gov When this enzymatic step is flawed, 3-methylglutaconyl-CoA accumulates and is subsequently hydrolyzed to form 3-MGA, which can then be detected in the urine. nih.govnih.gov

The significance of 3-MGA extends beyond being a simple byproduct. Its accumulation serves as a crucial diagnostic marker for a category of genetic disorders known as 3-methylglutaconic acidurias. rupahealth.com Furthermore, research suggests that in certain metabolic conditions where the Krebs cycle is impaired, an alternative pathway for 3-MGA synthesis from acetyl-CoA may become active. nih.govnih.gov This "acetyl-CoA diversion pathway" acts as an overflow mechanism, redirecting acetyl-CoA away from the congested tricarboxylic acid (TCA) cycle. nih.govnih.gov

Overview of 3-Methylglutaconic Acidurias as Inborn Errors of Metabolism

3-Methylglutaconic acidurias (3-MGA-urias) represent a heterogeneous group of inborn errors of metabolism characterized by the elevated excretion of 3-MGA in the urine. nih.govsjdhospitalbarcelona.org These disorders are broadly categorized into primary and secondary forms. nih.govnih.gov

Primary 3-MGA-uria (Type I): This form is a direct result of a defect in the leucine catabolism pathway, specifically a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene. nih.govwikipedia.orgorpha.net This deficiency leads to a buildup of 3-methylglutaconyl-CoA and consequently, high levels of 3-MGA. nih.gov

Secondary 3-MGA-urias (Types II-V and others): In these types, the elevated 3-MGA is not caused by a primary defect in leucine metabolism but is secondary to broader mitochondrial dysfunction. rupahealth.comnih.gov These disorders involve defects in various cellular processes such as phospholipid remodeling and mitochondrial membrane-associated functions. nih.gov The accumulation of 3-MGA in these cases is thought to result from disruptions in mitochondrial energy metabolism. nih.gov

The clinical presentations of 3-MGA-urias are diverse and can range from mild developmental delays to severe neurological impairment, cardiomyopathy, and optic atrophy, depending on the specific type. rupahealth.comwikipedia.org

Table 1: Classification of 3-Methylglutaconic Acidurias

| Type | Name/Associated Syndrome | Defective Gene/Protein | Primary or Secondary | Inheritance Pattern |

|---|---|---|---|---|

| Type I | 3-Methylglutaconyl-CoA Hydratase Deficiency | AUH gene / 3-Methylglutaconyl-CoA hydratase | Primary | Autosomal Recessive |

| Type II | Barth Syndrome | TAZ gene / Tafazzin | Secondary | X-linked Recessive |

| Type III | Costeff Syndrome | OPA3 gene / OPA3 protein | Secondary | Autosomal Recessive |

| Type IV | Unspecified/Heterogeneous | Various genes (e.g., SUCLA2, POLG1, TMEM70, RYR1) | Secondary | Varies |

| Type V | DCMA Syndrome | DNAJC19 gene / DNAJC19 protein | Secondary | Autosomal Recessive |

| MEGDEL Syndrome | SERAC1 gene | Secondary | Autosomal Recessive |

| TMEM70 Deficiency | | TMEM70 gene | Secondary | Autosomal Recessive |

This table provides a simplified overview. The classification and understanding of these disorders are continually evolving with ongoing research.

Historical Context of 3-Methylglutaconic Acid Research and Syndrome Delineation

The journey of understanding 3-MGA and its associated disorders began with the identification of elevated levels of this organic acid in the urine of patients with unexplained metabolic issues. The first hypothesis of a deficiency in 3-methylglutaconyl-CoA hydratase was based on the distinct biochemical profile of excessive 3-MGA, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in two siblings with a language disorder. mdpi.com The enzymatic deficiency was later confirmed in patient fibroblasts. mdpi.com

Initially, the 3-MGA-urias were classified numerically (Type I, II, III, etc.) in the order of their discovery, without a clear understanding of the underlying pathomechanisms. sjdhospitalbarcelona.orgnih.gov This led to some confusion, particularly with "Type IV," which became a catch-all category for unclassified cases. nih.gov

Over the past quarter-century, significant progress has been made in delineating these syndromes. nih.govnih.gov The advent of advanced genetic sequencing techniques has been instrumental in identifying the specific gene mutations responsible for each type. mdpi.com This has allowed for a more refined, pathomechanism-based classification system that distinguishes between primary defects in leucine catabolism and secondary manifestations of broader mitochondrial dysfunction. nih.govresearchgate.net This ongoing research continues to expand the clinical spectrum of 3-MGA-urias and provide deeper insights into the fundamental roles of the affected proteins and pathways. nih.gov

Structure

3D Structure

属性

CAS 编号 |

15649-56-6 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC 名称 |

(Z)-3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2- |

InChI 键 |

WKRBKYFIJPGYQC-RQOWECAXSA-N |

手性 SMILES |

C/C(=C/C(=O)O)/CC(=O)O |

规范 SMILES |

CC(=CC(=O)O)CC(=O)O |

其他CAS编号 |

5746-90-7 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

3-methylglutaconic acid |

产品来源 |

United States |

Biochemical Pathways and Enzymology of 3 Methylglutaconic Acid Metabolism

Leucine (B10760876) Catabolism and the Role of 3-Methylglutaconyl-CoA Hydratase (AUH)

The breakdown of the essential amino acid leucine is a fundamental metabolic pathway that generates energy and important intermediates. A key player in this process is the enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene. medlineplus.govnih.gov This mitochondrial enzyme is responsible for a critical step in leucine degradation. medlineplus.govnih.gov

Intermediates in the Leucine Degradation Pathway Leading to 3-Methylglutaconyl-CoA

The catabolism of leucine involves a series of enzymatic reactions that progressively modify its carbon skeleton. The pathway begins with the transamination of L-leucine to α-ketoisocaproate. mdpi.com This is followed by oxidative decarboxylation to form isovaleryl-CoA. mdpi.com Subsequent dehydrogenation by isovaleryl-CoA dehydrogenase yields 3-methylcrotonyl-CoA. mdpi.com This intermediate is then carboxylated by 3-methylcrotonyl-CoA carboxylase to produce trans-3-methylglutaconyl-CoA (trans-3MGC-CoA). mdpi.comontosight.ai

Table 1: Key Intermediates in the Leucine Degradation Pathway

| Intermediate | Preceding Enzyme |

| α-Ketoisocaproate | Branched-chain aminotransferase |

| Isovaleryl-CoA | Branched-chain α-keto acid dehydrogenase |

| 3-Methylcrotonyl-CoA | Isovaleryl-CoA dehydrogenase |

| trans-3-Methylglutaconyl-CoA | 3-Methylcrotonyl-CoA carboxylase |

The Enzymatic Conversion of 3-Methylglutaconyl-CoA to 3-Hydroxy-3-Methylglutaryl-CoA

The enzyme 3-methylglutaconyl-CoA hydratase (AUH) catalyzes the fifth step in the leucine degradation pathway. medlineplus.govuniprot.org This crucial reaction involves the hydration of 3-methylglutaconyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). medlineplus.govuniprot.orgnih.gov HMG-CoA is then further metabolized by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA, which can enter the Krebs cycle for energy production. uniprot.orgmdpi.com The AUH enzyme can also catalyze the reverse reaction, the dehydration of HMG-CoA to 3-methylglutaconyl-CoA, although at a significantly lower rate under normal physiological conditions. uniprot.orgmdpi.com

The Mevalonate (B85504) Shunt and its Connection to 3-Methylglutaconic Acid

The mevalonate pathway is the primary route for the synthesis of cholesterol and other isoprenoids. pnas.orgmetwarebio.com A related pathway, known as the mevalonate shunt, provides a link between isoprenoid metabolism and mitochondrial acetyl-CoA. hmdb.caresearchgate.net

Relationship between Isoprenoid Metabolism and Mitochondrial Acetyl-CoA

Under certain metabolic conditions, intermediates from the isoprenoid synthesis pathway can be shunted away from cholesterol production and directed towards mitochondria. mdpi.comnih.gov It has been proposed that dimethylallyl pyrophosphate, an isoprenoid precursor, can be dephosphorylated and oxidized to 3-methylcrotonic acid. mdpi.comnih.gov This acid is then activated to 3-methylcrotonyl-CoA, which enters the leucine degradation pathway and can be converted to 3-methylglutaconyl-CoA. mdpi.comnih.gov This shunt provides a mechanism for the production of 3-methylglutaconic acid outside of the direct catabolism of leucine.

Proposed De Novo Acetyl-CoA Diversion Pathway to 3-Methylglutaconyl-CoA

In certain metabolic disorders characterized by compromised mitochondrial function, an alternative pathway for the synthesis of 3-methylglutaconic acid from acetyl-CoA has been proposed. nih.govnih.gov This "acetyl-CoA diversion pathway" becomes significant when the normal flux through the Krebs cycle is impaired. nih.govnih.gov

Condensation Reactions Involving Acetyl-CoA and Acetoacetyl-CoA

When mitochondrial energy metabolism is compromised, acetyl-CoA can accumulate. nih.govresearchgate.net This excess acetyl-CoA can be diverted into a series of condensation reactions. nih.govnih.gov First, two molecules of acetyl-CoA are condensed by the enzyme acetoacetyl-CoA thiolase to form acetoacetyl-CoA. nih.govnih.govexpasy.org Subsequently, HMG-CoA synthase 2 catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA. nih.govnih.gov Under these specific metabolic conditions, the reaction catalyzed by 3-methylglutaconyl-CoA hydratase can run in reverse, converting HMG-CoA into 3-methylglutaconyl-CoA. nih.govnih.gov This newly synthesized 3-methylglutaconyl-CoA is then hydrolyzed to 3-methylglutaconic acid. nih.gov

Table 2: Enzymes in the Proposed Acetyl-CoA Diversion Pathway

| Enzyme | Reaction |

| Acetoacetyl-CoA thiolase (T2) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govnih.gov |

| HMG-CoA synthase 2 | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.govnih.gov |

| 3-Methylglutaconyl-CoA hydratase (AUH) | Dehydrates HMG-CoA to 3-methylglutaconyl-CoA (reverse reaction). nih.govnih.gov |

Role of 3-Methylglutaconyl-CoA Hydratase in the Reversible Reaction

3-Methylglutaconyl-CoA hydratase (AUH), a mitochondrial enzyme, plays a pivotal role in the fifth step of the leucine catabolism pathway. wikipedia.orgmedlineplus.govnih.gov It catalyzes the reversible hydration of trans-3-Methylglutaconyl-CoA to (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). uniprot.orgresearchgate.net While the reaction is reversible, it strongly favors the formation of HMG-CoA. researchgate.netmdpi.com In vitro studies have shown that AUH can catalyze the reverse reaction, the dehydration of HMG-CoA to trans-3-Methylglutaconyl-CoA, but at a much lower rate. uniprot.org

The enzyme belongs to the enoyl-CoA hydratase/isomerase superfamily. wikipedia.org Kinetic studies of the purified human AUH enzyme have determined its activity with various substrates, highlighting its preference for (E)-3-MG-CoA. nih.gov

Table 1: Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase (AUH)

| Substrate | Vmax (U·mg⁻¹) | Km (µM) | kcat (s⁻¹) |

|---|---|---|---|

| (E)-3-Methylglutaconyl-CoA | 3.9 | 8.3 | 5.1 |

| (E)-Glutaconyl-CoA | 1.1 | 2.4 | 1.4 |

Data sourced from biochemical characterization studies of purified human AUH. nih.gov

In certain metabolic disorders not directly related to leucine catabolism, an accumulation of mitochondrial acetyl-CoA can drive the reverse reaction. nih.govnih.gov This leads to the production of HMG-CoA, which is then converted back to 3-methylglutaconyl-CoA by AUH. nih.govnih.gov This "acetyl CoA diversion pathway" provides an explanation for the presence of 3-methylglutaconic acid in the urine of individuals with these secondary 3-methylglutaconic acidurias. nih.govresearchgate.net

Formation of cis- and trans-3-Methylglutaconic Acid Isomers

In biological systems, the enzymatic reactions involving 3-methylglutaconic acid are stereospecific, primarily producing the trans isomer of 3-Methylglutaconyl-CoA. semanticscholar.orgnih.gov Specifically, 3-methylcrotonyl-CoA carboxylase stereospecifically produces trans-3-Methylglutaconyl-CoA. nih.gov However, analysis of urine from individuals with 3-methylglutaconic aciduria reveals the presence of both cis- and trans-3-methylglutaconic acid. nih.govru.nl In cases of 3-methylglutaconic aciduria type I, the urinary ratio of cis to trans isomers is approximately 2:1. nih.govru.nl

The formation of the cis isomer is believed to occur through the non-enzymatic isomerization of the trans isomer. nih.gov While enzymatic reactions produce trans-3-Methylglutaconyl-CoA, this molecule is inherently unstable and can undergo isomerization to cis-3-Methylglutaconyl-CoA. mdpi.comresearchgate.net This isomerization is a key step preceding further non-enzymatic reactions. mdpi.com

Non-Enzymatic Isomerization and Cyclization of 3-Methylglutaconyl-CoA

The accumulation of trans-3-Methylglutaconyl-CoA, particularly in disease states, leads to a series of non-enzymatic chemical reactions. mdpi.comnih.gov The first of these is the isomerization of trans-3-Methylglutaconyl-CoA to its cis diastereomer. semanticscholar.orgresearchgate.net

Once formed, cis-3-Methylglutaconyl-CoA is structurally primed for intramolecular cyclization. mdpi.comresearchgate.net This reaction results in the formation of cis-3-methylglutaconic anhydride (B1165640) and the release of free coenzyme A. nih.govsemanticscholar.orgresearchgate.net The cyclic anhydride is a reactive molecule with two primary fates: it can be hydrolyzed to form cis-3-methylglutaconic acid, or it can react with the amino groups of lysine (B10760008) residues in proteins, leading to protein acylation (3MGCylation). mdpi.comsemanticscholar.orgnih.gov The hydrolysis of the anhydride exclusively yields the cis isomer of 3-methylglutaconic acid, explaining its presence in the urine of affected individuals. semanticscholar.org

This sequence of non-enzymatic reactions—isomerization followed by cyclization and subsequent hydrolysis or acylation—is a significant contributor to the pathophysiology of 3-methylglutaconic acidurias. nih.govunr.edu

Primary 3 Methylglutaconic Aciduria Type I

Impaired 3-Methylglutaconyl-CoA Hydratase Activity

The AUH gene encodes for the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (MGH). nih.govmedlineplus.gov This enzyme plays a crucial role in the catabolism (breakdown) of the essential amino acid leucine (B10760876). medlineplus.govtexas.gov Specifically, MGH catalyzes the fifth step in the leucine degradation pathway, which is the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govmedlineplus.govmedlineplus.gov

In individuals with primary 3-methylglutaconic aciduria (Type I), mutations in the AUH gene lead to a deficiency or complete absence of functional 3-methylglutaconyl-CoA hydratase. medlineplus.govmedlineplus.gov This enzymatic block disrupts the normal breakdown of leucine. medlineplus.gov The deficiency of this enzyme can be confirmed by measuring its activity in patient-derived cells such as fibroblasts or leukocytes. orpha.netdovemed.com

Consequences of Leucine Catabolism Disruption

The deficiency of 3-methylglutaconyl-CoA hydratase leads to a metabolic blockade in the leucine degradation pathway within the mitochondria. wikipedia.org This disruption has significant biochemical consequences.

Without a functional 3-methylglutaconyl-CoA hydratase, its substrate, 3-methylglutaconyl-CoA, cannot be converted to HMG-CoA and therefore accumulates in the mitochondria. wikipedia.orgmdpi.com The excess 3-methylglutaconyl-CoA is then diverted into an alternative metabolic pathway, leading to the production and accumulation of several organic acids. medlineplus.govmedlineplus.gov

The primary marker of this condition is a significant elevation of 3-methylglutaconic acid in the urine. nih.govmedlineplus.gov In addition to 3-methylglutaconic acid, other metabolites also accumulate and are excreted in the urine, including 3-methylglutaric acid and 3-hydroxyisovaleric acid. researchgate.netnih.govnih.gov The presence of elevated 3-hydroxyisovaleric acid is a key feature that helps to distinguish Type I from other forms of 3-methylglutaconic aciduria. orpha.netnih.gov This accumulation of acids can lead to metabolic acidosis, a condition where there is too much acid in the body fluids. medlineplus.govmedlineplus.gov It is hypothesized that the buildup of these acids in the cerebrospinal fluid may contribute to the neurological symptoms observed in some affected individuals. medlineplus.govmedlineplus.gov

| Metabolite | Typical Level in Type I 3-MGA-uria | Origin |

| 3-Methylglutaconic acid | Markedly increased nih.govorpha.net | By-product of accumulated 3-methylglutaconyl-CoA medlineplus.govmedlineplus.gov |

| 3-Hydroxyisovaleric acid | Increased researchgate.netnih.gov | By-product of accumulated 3-methylglutaconyl-CoA medlineplus.govmedlineplus.gov |

| 3-Methylglutaric acid | Mildly increased researchgate.netnih.gov | By-product of accumulated 3-methylglutaconyl-CoA medlineplus.govmedlineplus.gov |

Molecular Mechanisms of AUH Dysfunction

The pathogenic variants in the AUH gene lead to the dysfunction of the 3-methylglutaconyl-CoA hydratase enzyme through several molecular mechanisms. Mutations can result in the production of a truncated and non-functional protein, as is the case with nonsense or frameshift mutations. nih.gov Missense mutations, which cause a single amino acid substitution, can alter the protein's three-dimensional structure, affecting its stability, the formation of the enzyme's active site, or its ability to assemble correctly. neurology.org Splice-site mutations can lead to errors in the processing of the precursor messenger RNA, resulting in an aberrant protein product. nih.govnih.gov

Interestingly, the protein encoded by the AUH gene is considered bifunctional. In addition to its enzymatic role in leucine metabolism, it has been shown to bind to RNA. wikipedia.orgmedlineplus.govoup.com While its primary role in Type I 3-methylglutaconic aciduria is related to its enzymatic function, research is ongoing to fully understand the significance of its RNA-binding capabilities. medlineplus.govmedlineplus.gov The mutations causing the disease are predicted to abolish the enzymatic activity, leading to the characteristic metabolic disturbances of primary 3-methylglutaconic aciduria. neurology.org

Secondary 3 Methylglutaconic Acidurias: Disorders of Mitochondrial Function

Barth Syndrome (Type II 3-Methylglutaconic Aciduria)

Barth syndrome (BTHS) is a rare, X-linked genetic disorder primarily affecting males. It is characterized by a range of clinical manifestations, including cardiomyopathy, skeletal myopathy, neutropenia (low white blood cell count), and growth retardation. rarediseasesjournal.comresearchgate.net The presence of 3-methylglutaconic aciduria is a key biochemical marker of the disease. rarediseasesjournal.comfrontiersin.org

Barth syndrome is caused by mutations in the TAZ gene, located on the X chromosome. frontiersin.orgmedlineplus.gov This gene provides the instructions for producing an enzyme called tafazzin. medlineplus.gov Tafazzin is a mitochondrial acyltransferase that plays a crucial role in the remodeling of cardiolipin (B10847521), a unique phospholipid found predominantly in the inner mitochondrial membrane. rarediseasesjournal.commdpi.com

Mutations in the TAZ gene, of which over 200 have been identified, lead to the production of a non-functional or deficient tafazzin protein. medlineplus.govmdpi.com This dysfunction disrupts the normal process of cardiolipin remodeling. rarediseasesjournal.com Specifically, tafazzin is responsible for transferring linoleic acid, a fatty acid, to the cardiolipin molecule. medlineplus.gov Without functional tafazzin, this process is impaired, leading to a cascade of mitochondrial problems. medlineplus.gov

The primary molecular defect in Barth syndrome is the impaired remodeling of cardiolipin. rarediseasesjournal.com This results in a decreased amount of mature, tetralinoleoyl-cardiolipin and an accumulation of its precursor, monolysocardiolipin. researchgate.netahajournals.org The ratio of monolysocardiolipin to cardiolipin is often elevated in individuals with Barth syndrome and serves as a diagnostic marker. ahajournals.org

Cardiolipin is essential for the proper structure and function of mitochondria. nih.gov It interacts with and stabilizes various protein complexes within the mitochondrial membranes, including those of the respiratory chain, which are vital for energy production. nih.govau.dk The altered composition of cardiolipin in Barth syndrome disrupts these interactions, leading to widespread mitochondrial dysfunction. nih.gov

The consequences of defective cardiolipin remodeling are evident in the structure and function of mitochondria in individuals with Barth syndrome. Electron microscopy of affected tissues, such as the heart and skeletal muscle, reveals abnormalities in mitochondrial ultrastructure. These include disorganized and simplified cristae (the folds of the inner mitochondrial membrane), variations in mitochondrial size and shape, and abnormal spatial distribution. mdpi.comahajournals.org

Functionally, these structural changes lead to impaired mitochondrial energy metabolism. nih.gov The disruption of the respiratory chain complexes results in inefficient oxidative phosphorylation, the primary process by which cells generate ATP (adenosine triphosphate), the main energy currency of the cell. mdpi.comnih.gov This energy deficit is particularly detrimental to tissues with high energy demands, such as the heart and skeletal muscles, explaining the prominent cardiac and muscular symptoms of the syndrome. medlineplus.gov The impaired mitochondrial respiration can also lead to an increase in the production of reactive oxygen species (ROS), which can cause further cellular damage. physiology.org

The presence of elevated levels of 3-methylglutaconic acid in the urine and blood is a characteristic biochemical feature of Barth syndrome. mdpi.combarthsyndrome.org While the exact mechanism of 3-MGA accumulation in Barth syndrome is still under investigation, it is believed to be a direct consequence of the underlying mitochondrial dysfunction. nih.govbarthsyndrome.org

One hypothesis, known as the "acetyl-CoA diversion pathway," suggests that when mitochondrial energy metabolism is compromised, acetyl-CoA, a central molecule in metabolism, cannot be efficiently utilized in the Krebs cycle. nih.govbarthsyndrome.org This leads to its diversion into an alternative pathway that results in the formation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA. nih.gov Therefore, the level of 3-MGA can be seen as an indicator of the degree of mitochondrial impairment. barthsyndrome.org It is important to note that the levels of 3-MGA can be variable among patients and may not appear until later in infancy. researchgate.net

Costeff Syndrome (Type III 3-Methylglutaconic Aciduria)

Costeff syndrome, also known as 3-methylglutaconic aciduria type III, is an autosomal recessive genetic disorder. wikipedia.org It is characterized by the onset of optic atrophy in early childhood, leading to progressive vision loss, and the later development of movement disorders, including ataxia (impaired muscle coordination) and choreiform movements (involuntary jerking). wikipedia.orgmedlineplus.gov

Costeff syndrome is caused by mutations in the OPA3 gene. wikipedia.orgmedlineplus.gov This gene provides instructions for making the OPA3 protein, which is located in the mitochondria. medlineplus.gov While the precise function of the OPA3 protein is not fully understood, it is thought to be involved in maintaining the structure and organization of mitochondria and may play a role in apoptosis (programmed cell death). medlineplus.gov

Mutations in the OPA3 gene lead to a loss of functional OPA3 protein. medlineplus.gov This results in abnormally shaped mitochondria, which likely have reduced energy production capabilities. medlineplus.govmedlineplus.gov Cells with high energy requirements, such as those in the optic nerve and brain, are particularly vulnerable to this energy deficit, leading to the characteristic neurological and visual symptoms of Costeff syndrome. medlineplus.gov A founder mutation in the OPA3 gene is common in individuals of Iraqi Jewish descent, where the syndrome is most prevalent. wikipedia.orgmyriad.com

Mitochondrial Dysfunction Mechanisms Implicated in Optic Atrophy and Extrapyramidal Symptoms

In certain types of 3-methylglutaconic aciduria, particularly Costeff syndrome (Type III), bilateral optic atrophy and extrapyramidal symptoms are prominent clinical features. nih.govoup.com These neurological manifestations are linked to mutations in the OPA3 gene. nih.govbiologists.com The OPA3 protein is located in the inner mitochondrial membrane and is crucial for mitochondrial function. oup.combiologists.com

The precise mechanism by which OPA3 mutations lead to neurodegeneration is still under investigation, but it is believed to involve disruption of mitochondrial dynamics and integrity. biologists.com Tissues with high energy demands, such as the optic nerve and basal ganglia, are particularly vulnerable to mitochondrial dysfunction. biologists.com The resulting optic atrophy leads to a progressive loss of vision, while the damage to the basal ganglia, a key area for motor control, results in extrapyramidal symptoms like dystonia, spasticity, and ataxia. nih.govbiologists.com

MEGDEL Syndrome (Type IV 3-Methylglutaconic Aciduria with Deafness, Encephalopathy, and Leigh-like Syndrome)

MEGDEL syndrome is a rare, autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like lesions observed on brain imaging. nih.govradiopaedia.org It is a severe condition with infantile onset, often presenting with feeding difficulties, hypotonia, and psychomotor delay. medlineplus.govmedlineplus.gov

Genetic Basis: SERAC1 Gene Mutations

MEGDEL syndrome is caused by mutations in the SERAC1 gene. nih.govmedlineplus.gov This gene encodes the SERAC1 protein, which is located at the interface between the endoplasmic reticulum and mitochondria. nih.govnih.gov This specific location is vital for the exchange of phospholipids (B1166683) between these two organelles. spandidos-publications.com Mutations in the SERAC1 gene lead to a dysfunctional or absent protein, which disrupts critical cellular processes. medlineplus.govmedlineplus.gov

Defective Phosphatidylglycerol Remodeling and its Impact on Mitochondrial Function

The SERAC1 protein is a key player in the remodeling of phosphatidylglycerol, a type of phospholipid. nih.govnih.gov Phosphatidylglycerol is a precursor for cardiolipin, a crucial component of the inner mitochondrial membrane that is essential for the proper structure and function of mitochondria. medlineplus.govmedlineplus.gov

When SERAC1 is mutated, the remodeling of phosphatidylglycerol is impaired. medlineplus.govmedlineplus.gov This leads to an altered composition of cardiolipin, which in turn compromises mitochondrial function, including cellular energy production through oxidative phosphorylation. medlineplus.govmedlineplus.gov This mitochondrial dysfunction is thought to be the underlying cause of the severe neurological and auditory symptoms seen in MEGDEL syndrome. medlineplus.govmedlineplus.gov

Implications for Intracellular Cholesterol Trafficking

Beyond its role in phospholipid remodeling, the SERAC1 protein is also involved in intracellular cholesterol trafficking. nih.govspandidos-publications.com Mutations in SERAC1 disrupt this process, leading to the accumulation of free cholesterol. nih.gov This impaired cholesterol transport, in conjunction with the mitochondrial dysfunction, contributes to the complex pathology of MEGDEL syndrome. nih.govspandidos-publications.com

DCMA Syndrome (Type V 3-Methylglutaconic Aciduria)

Dilated Cardiomyopathy with Ataxia (DCMA) syndrome, also known as 3-methylglutaconic aciduria type V, is an autosomal recessive mitochondrial disease. nih.govorpha.net It is characterized by early-onset dilated cardiomyopathy, non-progressive cerebellar ataxia, testicular dysgenesis in males, growth failure, and elevated levels of 3-methylglutaconic acid in the urine. nih.govorpha.net

Genetic Basis: DNAJC19 Gene Mutations

DCMA syndrome is caused by mutations in the DNAJC19 gene. nih.govresearchgate.net This gene codes for a protein that is a member of the DnaJ/Hsp40 family of molecular chaperones and is located in the inner mitochondrial membrane. nih.govnih.gov Although its exact function is not fully elucidated, it is believed to play a role in the transport of other proteins into the mitochondria. ivami.com Mutations in DNAJC19 lead to a truncated, non-functional protein, which disrupts mitochondrial protein import and, consequently, mitochondrial function. researchgate.netivami.com Tissues with high energy requirements, like the heart and brain, are particularly affected by this defect, leading to the characteristic features of DCMA syndrome. ivami.com

Data Tables

Table 1: Overview of MEGDEL and DCMA Syndromes

| Feature | MEGDEL Syndrome (Type IV) | DCMA Syndrome (Type V) |

| Alternate Names | 3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome | 3-methylglutaconic aciduria type 5, Dilated Cardiomyopathy with Ataxia |

| Inheritance | Autosomal Recessive medlineplus.gov | Autosomal Recessive nih.gov |

| Gene | SERAC1 nih.govmedlineplus.gov | DNAJC19 nih.govresearchgate.net |

| Protein Function | Phosphatidylglycerol remodeling and intracellular cholesterol trafficking nih.govnih.govspandidos-publications.com | Mitochondrial protein import ivami.com |

| Key Clinical Features | Deafness, encephalopathy, dystonia, Leigh-like lesions, 3-MGA nih.govmedlineplus.gov | Dilated cardiomyopathy, ataxia, testicular dysgenesis, 3-MGA nih.govorpha.net |

Mitochondrial Protein Import Defects and their Consequence

The majority of mitochondrial proteins are encoded by nuclear DNA and must be imported into the mitochondria from the cytoplasm. This process is facilitated by sophisticated protein machinery, including the translocase of the outer membrane (TOM) and the translocase of the inner membrane (TIM) complexes. wustl.edu Defects in this import machinery can lead to a failure to assemble functional mitochondrial protein complexes, resulting in widespread mitochondrial dysfunction.

A notable example of a disorder arising from defective mitochondrial protein import is DCMA syndrome, an autosomal recessive condition characterized by early-onset dilated cardiomyopathy, cerebellar ataxia, and 3-MGA-uria. nih.gov This syndrome is caused by mutations in the DNAJC19 gene, which encodes a protein similar to yeast mitochondrial inner membrane proteins involved in protein import. nih.gov The resulting impairment of protein import disrupts the formation of functional mitochondrial machinery, leading to the clinical manifestations of the disease.

Other Genetically Defined Secondary 3-Methylglutaconic Acidurias

Mutations in the TMEM70 gene are a significant cause of nuclear-encoded ATP synthase (Complex V) deficiency, often presenting with 3-methylglutaconic aciduria. nih.govnih.gov The TMEM70 protein is located in the inner mitochondrial membrane and plays a crucial role in the biogenesis and assembly of the ATP synthase complex. wikipedia.orgtcdb.org Specifically, it facilitates the incorporation of subunit c into the rotor structure of the enzyme. tcdb.org

Deficiency of TMEM70 leads to a severe reduction in the amount of assembled and functional ATP synthase. nih.govorpha.net This impairment in the final step of oxidative phosphorylation results in a distinctive and severe clinical phenotype. nih.gov Patients with TMEM70 mutations typically present in the neonatal period with severe muscular hypotonia, hypertrophic cardiomyopathy, profound lactic acidosis, and facial dysmorphism. nih.govnih.gov The presence of 3-methylglutaconic aciduria is a key biochemical marker in these patients. nih.govnih.gov

Table 1: Clinical and Biochemical Features Associated with TMEM70 Mutations

| Feature | Description |

| Genetic Defect | Mutations in the TMEM70 gene, impacting ATP synthase assembly. nih.govnih.gov |

| Biochemical Hallmark | 3-Methylglutaconic aciduria, profound lactic acidosis, hyperammonemia. nih.govorpha.net |

| Primary Clinical Presentation | Neonatal onset of severe muscular hypotonia, hypertrophic cardiomyopathy, apneic spells. nih.govorpha.net |

| Other Associated Features | Facial dysmorphism, psychomotor developmental delay, failure to thrive. nih.govwikipedia.org |

The TIMM50 protein is an essential component of the TIM23 complex, which is responsible for the translocation of proteins with a presequence across the inner mitochondrial membrane. nih.govwikipedia.orguniprot.org It acts as a receptor in the intermembrane space, recognizing and binding to proteins destined for the mitochondrial matrix. nih.gov

Mutations in the TIMM50 gene lead to a severe reduction in the TIMM50 protein, although mRNA levels may be normal, suggesting protein instability. nih.gov This deficiency results in significant mitochondrial dysfunction, characterized by aberrant mitochondrial morphology, including disorganized cristae, and a marked reduction in fully assembled oxidative phosphorylation (OXPHOS) complexes and supercomplexes. nih.gov Consequently, the maximum respiratory capacity of the mitochondria is severely diminished. nih.gov Clinically, TIMM50 mutations are associated with severe intellectual disability, epilepsy, optic atrophy, cardiomyopathy, and persistent 3-methylglutaconic aciduria. nih.govnih.gov

Table 2: Consequences of TIMM50 Mutations

| Consequence | Description |

| Protein Level | Severe reduction of TIMM50 protein. nih.gov |

| Mitochondrial Morphology | Severe morphological defects and ultrastructural abnormalities with aberrant cristae organization. nih.gov |

| OXPHOS System | Strongly reduced levels of fully assembled OXPHOS complexes and supercomplexes. nih.gov |

| Respiratory Capacity | Significant reduction of the maximum respiratory capacity. nih.gov |

| Clinical Phenotype | Severe intellectual disability, epilepsy, optic atrophy, cardiomyopathy, Leigh syndrome, and persistent 3-MGA-uria. nih.govnih.gov |

The POLG gene encodes the catalytic subunit of mitochondrial DNA polymerase gamma, the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). researchgate.net Mutations in POLG are a major cause of mitochondrial disease and can lead to mtDNA depletion, multiple mtDNA deletions, or the accumulation of point mutations in mtDNA. researchgate.net

These secondary mtDNA defects result in impaired synthesis of mtDNA-encoded subunits of the respiratory chain complexes, leading to deficient oxidative phosphorylation. researchgate.net A subset of patients with POLG mutations, particularly those with a hepatocerebral phenotype, present with 3-methylglutaconic aciduria. nih.govnih.gov These patients often exhibit complex I deficiency and mtDNA depletion. nih.gov The clinical presentation is heterogeneous, often including encephalopathy and liver failure. nih.gov

The SUCLA2 gene encodes the beta subunit of the ADP-forming succinyl-CoA ligase (SCS-A), a mitochondrial matrix enzyme that participates in the citric acid cycle. genecards.orgmedlineplus.gov This enzyme catalyzes the conversion of succinyl-CoA to succinate, coupled with the synthesis of ATP. researchgate.net

Mutations in SUCLA2 result in a deficiency of succinyl-CoA ligase, which has a dual consequence. It not only disrupts the citric acid cycle but also impairs the maintenance of the mitochondrial nucleotide pool, leading to mtDNA depletion. medlineplus.govmedlineplus.gov This reduction in mtDNA impairs the synthesis of respiratory chain subunits, causing mitochondrial dysfunction. medlineplus.gov Patients with SUCLA2 mutations can present with an encephalomyopathic form of mtDNA depletion syndrome, characterized by Leigh-like encephalomyopathy, dystonia, deafness, and mild methylmalonic aciduria, in addition to 3-methylglutaconic aciduria. nih.govoup.com

The ryanodine (B192298) receptor 1 (RYR1) gene encodes a calcium release channel located in the sarcoplasmic reticulum of skeletal muscle. While primarily associated with malignant hyperthermia and central core disease, mutations in RYR1 have also been linked to respiratory chain disorders and 3-methylglutaconic aciduria. nih.govoup.com

In some cases, patients with RYR1 mutations present with a pure myopathic form of disease and a severe combined respiratory chain disorder. nih.govoup.com The presence of 3-methylglutaconic aciduria in these individuals suggests that the altered calcium homeostasis resulting from defective RYR1 channels can secondarily impact mitochondrial function, leading to a disruption of oxidative phosphorylation. nih.govoup.com

Involvement of Other Genes in Secondary 3-Methylglutaconic Acidurias

Secondary 3-methylglutaconic aciduria (3-MGA-uria) is not a single disease but rather a biochemical marker that points towards a range of inherited metabolic disorders, nearly all of which impact mitochondrial function. oup.com Unlike primary 3-MGA-uria which results from defects in the leucine (B10760876) degradation pathway, secondary forms arise from a broader disruption of mitochondrial energy metabolism. nih.govmdpi.com When mitochondrial function is compromised—be it through defects in the electron transport chain, ATP synthesis, mitochondrial membrane structure, or other vital processes—the cell's ability to efficiently use acetyl-CoA in the Krebs cycle is diminished. This can lead to an accumulation of acetyl-CoA, which is then diverted into an alternative pathway, resulting in the synthesis and subsequent excretion of 3-methylglutaconic acid. nih.govkcl.ac.uk A number of genes, whose functions are critical to mitochondrial integrity and operation, have been implicated in these secondary acidurias.

AGK

Mutations in the AGK gene are responsible for Sengers syndrome, an autosomal recessive disorder characterized by congenital cataracts, hypertrophic cardiomyopathy, and skeletal myopathy with exercise intolerance and lactic acidosis. arizona.eduarizona.edunih.govmhmedical.com A significant majority of individuals with Sengers syndrome, around 70%, also present with 3-methylglutaconic aciduria. nih.gov

ATP5F1E (formerly ATP5E) and ATPAF2

Defects in the assembly and function of ATP synthase, or Complex V of the electron transport chain, are a direct cause of mitochondrial dysfunction and can lead to secondary 3-MGA-uria. Two genes involved in this process are ATP5F1E and ATPAF2.

ATP5F1E : This gene, now officially named ATP5F1E, encodes the epsilon (ε) subunit of the F1 catalytic portion of the ATP synthase complex. oup.compreventiongenetics.comwikipedia.orggenecards.org Mutations in ATP5F1E cause Mitochondrial Complex V Deficiency, Nuclear Type 3 (MC5DN3), an autosomal recessive disorder. nih.govwikipedia.org This was the first identified mitochondrial disease resulting from a mutation in a nuclear-encoded structural subunit of ATP synthase. oup.com Patients often present in the neonatal period with hypotonia, lactic acidosis, hyperammonemia, and hypertrophic cardiomyopathy, with 3-MGA-uria being a characteristic biochemical finding. oup.comnih.govresearchgate.netenigmagenomics.com The mutations lead to a reduced amount of functional ATP synthase, impairing the cell's primary mechanism of ATP production through oxidative phosphorylation. oup.comresearchgate.net

ATPAF2 : This gene codes for ATP synthase mitochondrial F1 complex assembly factor 2, a protein crucial for the proper assembly of the F1 subunit of ATP synthase. nih.govmdpi.comuniprot.org It specifically binds to the F1 alpha-subunit, preventing it from forming non-productive aggregates during the construction of the complex. researchgate.net Homozygous mutations in ATPAF2 cause Mitochondrial Complex V Deficiency, Nuclear Type 1 (MC5DN1). nih.gov This deficiency results in an inability to correctly assemble the F1 domain, leading to impaired ATP production. nih.gov The resulting disruption in mitochondrial respiration is thought to cause the accumulation of acetyl-CoA and its diversion to produce 3-methylglutaconic acid, which is then excreted in the urine. nih.gov

CLPB

Mutations in the CLPB gene are associated with 3-methylglutaconic aciduria with cataracts, neurologic involvement, and neutropenia (MEGCANN), also known as 3-methylglutaconic aciduria type VII. nih.govresearchgate.netarizona.edu This autosomal recessive syndrome has a highly variable phenotype, ranging from severe neonatal encephalopathy to later-onset forms with movement disorders and intellectual disability. nih.govresearchgate.net

The CLPB gene encodes the caseinolytic peptidase B homolog, a mitochondrial chaperone protein that belongs to the AAA+ family of ATPases. nih.gov This protein is involved in mitochondrial protein homeostasis, likely by helping to refold or disaggregate proteins under stress conditions. nih.govnih.gov Loss-of-function mutations in CLPB are thought to impair this quality control system, leading to the accumulation of misfolded proteins and subsequent mitochondrial dysfunction. nih.gov While the precise mechanism linking CLPB dysfunction to 3-MGA-uria is still under investigation, it is believed that the resulting general mitochondrial stress and impaired energy metabolism trigger the secondary production of 3-methylglutaconic acid. nih.gov

CPS1

The CPS1 gene encodes carbamoyl-phosphate synthetase 1, a key mitochondrial enzyme in the urea (B33335) cycle, which is responsible for detoxifying ammonia (B1221849) in the body. uzh.chnih.gov Deficiency of this enzyme leads to a severe urea cycle disorder known as CPS1 deficiency, characterized by life-threatening hyperammonemia. uzh.chjensenlab.org

Interestingly, 3-methylglutaconic aciduria has been identified as a frequent, though sometimes overlooked, finding in patients with CPS1 deficiency. uzh.chjensenlab.orgresearchgate.net The presence of 3-MGA-uria in this context is considered a secondary phenomenon. It is hypothesized that the severe metabolic crisis and energy deficit caused by hyperammonemia and the urea cycle block can lead to secondary mitochondrial dysfunction. researchgate.netresearchgate.net This mitochondrial stress, rather than a primary defect in leucine metabolism, is believed to be the underlying cause for the elevated excretion of 3-methylglutaconic acid. researchgate.net

GFER

The GFER gene, also known as ALR (Augmenter of Liver Regeneration), encodes a protein with a dual role: it acts as a cytosolic growth factor and as a mitochondrial sulfhydryl oxidase essential for the import of specific proteins into the mitochondrial intermembrane space. nih.gov Mutations in GFER have been linked to mitochondrial myopathy with congenital cataracts and developmental delay. While it is included in some diagnostic gene panels for 3-methylglutaconic aciduria, detailed research findings directly linking it to significant and consistent 3-MGA-uria are less established compared to the other genes in this section. mdpi.commdpi.com Its crucial role in mitochondrial protein import suggests that its deficiency would lead to broad mitochondrial dysfunction, making the secondary excretion of 3-MGA plausible.

HMGCL

Unlike the other genes in this section, mutations in the HMGCL gene are a cause of primary 3-MGA-uria, specifically 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. nih.govmdpi.comgenecards.org This enzyme, HMG-CoA lyase, catalyzes the final step in both the degradation of the amino acid leucine and the production of ketone bodies. uniprot.orgsemanticscholar.orgjacc.org It cleaves 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate (B1235776). mdpi.comsemanticscholar.org

A deficiency in HMG-CoA lyase leads to a direct block in the leucine catabolism pathway. mdpi.com This results in the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid and 3-methylglutaconic acid. semanticscholar.org The condition typically presents with episodes of severe metabolic crisis with hypoketotic hypoglycemia, metabolic acidosis, and hyperammonemia, often triggered by fasting or illness. genecards.orgnih.gov

HTRA2

Biallelic mutations in the HTRA2 gene cause 3-methylglutaconic aciduria, type VIII (MGCA8), a rare and severe autosomal recessive mitochondrial disorder. researchgate.netalliancegenome.orgzfin.orgjax.orgnih.gov Patients often present in infancy with a rapidly progressive neurodegenerative course, seizures, hypotonia, and respiratory problems. researchgate.net

The HTRA2 gene encodes a mitochondrial serine protease located in the intermembrane space. nih.gov This enzyme plays a critical role in maintaining mitochondrial protein quality control (proteostasis) and regulating apoptosis (programmed cell death). nih.gov One of its key functions is the processing of OPA1, a protein essential for maintaining mitochondrial cristae structure and dynamics. researchgate.netalliancegenome.org Defective HTRA2 leads to abnormal OPA1 processing, disrupted mitochondrial morphology, and increased susceptibility of cells to apoptosis. alliancegenome.org This profound disturbance of mitochondrial integrity and function is the underlying cause of the severe clinical phenotype and the secondary elevation of 3-methylglutaconic acid. researchgate.net

Summary of Genes and Associated Disorders

| Gene | Protein Name | Core Function | Associated Disorder(s) | Type of 3-MGA-uria |

| AGK | Acylglycerol Kinase | Mitochondrial lipid metabolism, ANT1 assembly | Sengers Syndrome arizona.edunih.gov | Secondary |

| ATP5F1E | ATP Synthase F1 Subunit Epsilon | Structural subunit of ATP synthase (Complex V) | Mitochondrial Complex V Deficiency, Nuclear Type 3 (MC5DN3) nih.govwikipedia.org | Secondary |

| ATPAF2 | ATP Synthase Mitochondrial F1 Complex Assembly Factor 2 | Assembly of ATP synthase (Complex V) | Mitochondrial Complex V Deficiency, Nuclear Type 1 (MC5DN1) nih.govresearchgate.net | Secondary |

| CLPB | Caseinolytic Peptidase B Homolog | Mitochondrial protein refolding, disaggregation (chaperone) | 3-MGA-uria with cataracts, neurologic involvement, and neutropenia (MEGCANN) nih.govresearchgate.net | Secondary |

| CPS1 | Carbamoyl-Phosphate Synthetase 1 | Urea cycle enzyme, ammonia detoxification | Carbamoyl-Phosphate Synthetase 1 Deficiency uzh.chjensenlab.org | Secondary |

| GFER | Growth Factor, Augmenter of Liver Regeneration | Mitochondrial protein import (sulfhydryl oxidase) | Mitochondrial myopathy with cataracts nih.gov | Secondary (less defined) |

| HMGCL | 3-Hydroxy-3-Methylglutaryl-CoA Lyase | Leucine degradation, ketogenesis | 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency genecards.orgsemanticscholar.org | Primary |

| HTRA2 | HtrA Serine Peptidase 2 | Mitochondrial serine protease, protein quality control, apoptosis | 3-Methylglutaconic Aciduria, Type VIII (MGCA8) researchgate.netalliancegenome.org | Secondary |

Pathophysiological Mechanisms of 3 Methylglutaconic Acid Accumulation and Its Systemic Involvement

Mitochondrial Dysfunction as a Common Denominator

Mitochondrial dysfunction is a central theme in the pathophysiology of secondary 3-methylglutaconic acidurias. These disorders often stem from genetic defects that affect the intricate machinery of cellular energy production within the mitochondria. rupahealth.com

A primary consequence of many of these genetic defects is the impairment of the oxidative phosphorylation (OXPHOS) system and the electron transport chain (ETC). nih.govoup.com The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for generating the bulk of the cell's ATP. When the function of the ETC is compromised, the oxidation of reduced cofactors, namely NADH and FADH2, is inefficient. nih.govbarthsyndrome.org This leads to an accumulation of these reduced cofactors within the mitochondrial matrix. mdpi.combarthsyndrome.org The elevated NADH/NAD+ and FADH2/FAD ratios, in turn, act as inhibitory signals for key enzymes in other metabolic pathways, most notably the Krebs cycle. mdpi.comnih.gov

Research has linked various genetic mutations to this impairment. For example, mutations in the TAZ gene, which is responsible for Barth syndrome (Type II 3-MGA-uria), lead to abnormal cardiolipin (B10847521) remodeling in the mitochondrial membrane, adversely affecting ETC function. barthsyndrome.orgnih.gov Similarly, defects in mitochondrial protein import, as seen in DCMA syndrome (Type V), and mutations in genes encoding subunits of the ETC complexes themselves, can all precipitate a state of compromised mitochondrial respiration. nih.govoup.com

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is the central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The accumulation of NADH resulting from a dysfunctional ETC directly inhibits key regulatory enzymes of the Krebs cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. mdpi.comnih.gov This inhibition slows down the metabolic flux through the cycle, creating a bottleneck in the processing of acetyl-CoA. nih.govnih.gov

The reduced activity of the Krebs cycle has far-reaching consequences. Not only does it further exacerbate the energy deficit initiated by the faulty ETC, but it also leads to the accumulation of acetyl-CoA within the mitochondrial matrix. researchgate.netnih.gov This buildup of acetyl-CoA is a critical juncture that diverts metabolism towards an alternative, non-energy-yielding pathway, ultimately resulting in the synthesis of 3-MGA. nih.gov

Acetyl-CoA Diversion Hypothesis

The "acetyl-CoA diversion pathway" has been proposed to explain the de novo synthesis of 3-MGA in secondary 3-MGA-urias, where the leucine (B10760876) degradation pathway itself is not defective. researchgate.netrupahealth.com This hypothesis posits that under conditions of mitochondrial stress and impaired Krebs cycle activity, the accumulating acetyl-CoA is rerouted to produce 3-MGA. researchgate.netnih.gov

Acetyl-CoA is derived from several sources, including the breakdown of glucose (glycolysis), fatty acid β-oxidation, and the catabolism of certain amino acids. nih.gov In a healthy mitochondrion, acetyl-CoA readily enters the Krebs cycle for complete oxidation. However, when the Krebs cycle is inhibited due to a high NADH/NAD+ ratio, acetyl-CoA levels in the mitochondrial matrix begin to rise. nih.govnih.gov This accumulation is a direct consequence of the reduced capacity of the Krebs cycle to metabolize it. nih.gov

With the primary route for its metabolism blocked, the excess mitochondrial acetyl-CoA is shunted into an alternative pathway. researchgate.net This diversion involves a series of enzymatic reactions:

Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed by the enzyme acetoacetyl-CoA thiolase (T2) to form acetoacetyl-CoA. researchgate.netnih.gov

HMG-CoA synthesis: Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA, a reaction catalyzed by HMG-CoA synthase 2, to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netnih.gov

3-Methylglutaconyl-CoA formation: In a reversal of a step in the leucine degradation pathway, HMG-CoA is then dehydrated by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) to form trans-3-methylglutaconyl-CoA (trans-3MGC-CoA). nih.govnih.gov

Normally, the equilibrium of the reaction catalyzed by AUH favors the hydration of 3-methylglutaconyl-CoA to HMG-CoA. researchgate.net However, the accumulation of HMG-CoA can drive the reaction in the reverse direction. nih.gov Once formed, trans-3MGC-CoA cannot proceed further up the leucine degradation pathway because the subsequent step, catalyzed by 3-methylcrotonyl-CoA carboxylase, is essentially irreversible. mdpi.comnih.gov

The formation of 3-methylglutaconyl-CoA and its subsequent conversion to 3-MGA can be viewed as a metabolic "overflow valve". researchgate.net This pathway provides a means to alleviate the accumulation of acetyl-CoA in the mitochondria, which can have inhibitory effects on other metabolic processes, such as fatty acid oxidation and the activity of pyruvate (B1213749) dehydrogenase. nih.gov

The conversion of 3-methylglutaconyl-CoA to 3-MGA is thought to occur through the following steps:

Isomerization: The initially formed trans-3-methylglutaconyl-CoA can isomerize to its cis form. nih.govnih.gov

Cyclization and Hydrolysis: The cis-isomer can then undergo intramolecular cyclization to form a cyclic anhydride (B1165640), which is subsequently hydrolyzed to yield 3-methylglutaconic acid. barthsyndrome.orgnih.gov

This final product, 3-MGA, is then excreted in the urine, serving as a urinary biomarker for underlying mitochondrial dysfunction. researchgate.netnih.gov

Compound Information Table

| Compound Name | Abbreviation |

| 3-Methylglutaconic acid | 3-MGA |

| 3-Methylglutaconyl-CoA | 3MGC-CoA |

| Acetyl-CoA | |

| Acetoacetyl-CoA | |

| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA |

| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |

| Flavin adenine dinucleotide (reduced) | FADH2 |

| Adenosine triphosphate | ATP |

| Isocitrate | |

| α-Ketoglutarate | |

| Cardiolipin | |

| Pyruvate |

Research Findings Summary

| Finding | Description | Supporting Evidence |

|---|---|---|

| Mitochondrial Dysfunction as a Central Pathomechanism | Secondary 3-MGA-urias are consistently linked to impaired mitochondrial function, particularly defects in the oxidative phosphorylation system and the electron transport chain. | Mutations in genes affecting mitochondrial membrane structure (e.g., TAZ), protein import (e.g., DNAJC19), and ETC components are associated with 3-MGA accumulation. nih.govoup.combarthsyndrome.orgnih.gov |

| Impaired Krebs Cycle Flux | Dysfunctional electron transport leads to an accumulation of NADH, which in turn inhibits key enzymes of the Krebs cycle, causing a metabolic bottleneck. | The high NADH/NAD+ ratio allosterically inhibits enzymes like isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. mdpi.comnih.gov |

| Acetyl-CoA Diversion Pathway | Excess acetyl-CoA resulting from the impaired Krebs cycle is diverted into a de novo synthesis pathway for 3-methylglutaconyl-CoA. | This pathway involves the sequential action of acetoacetyl-CoA thiolase, HMG-CoA synthase 2, and a reverse reaction of 3-methylglutaconyl-CoA hydratase. researchgate.netnih.govnih.gov |

| 3-MGA as an Overflow Metabolite | The production and subsequent excretion of 3-MGA act as a mechanism to relieve the mitochondrial accumulation of acetyl-CoA. | This prevents the toxic effects of high acetyl-CoA levels on other metabolic pathways. researchgate.netnih.gov |

Cellular and Molecular Impact of Elevated 3-Methylglutaconic Acid

The accumulation of 3-methylglutaconic acid (3-MGA) is a key biochemical feature of a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. nih.govnih.gov The pathophysiological consequences of elevated 3-MGA are multifaceted, affecting various cellular and molecular processes.

Metabolic Acidosis Mechanisms

The buildup of 3-methylglutaconic acid and related metabolites, such as 3-methylglutaric acid, can lead to metabolic acidosis, a condition where the body's fluids become overly acidic. rupahealth.comcardiologyres.org These organic acids release hydrogen ions, contributing to the increased acid load in the blood. wikipedia.org In cases of 3-methylglutaconyl-CoA hydratase deficiency (3-MGA-uria type I), this accumulation is a direct result of the block in the leucine degradation pathway. cardiologyres.orgnih.gov During times of metabolic stress, such as illness, the breakdown of proteins for energy can exacerbate this process, leading to a rapid increase in these toxic metabolites and subsequent metabolic acidosis. cardiologyres.org This is often accompanied by hypoglycemia due to increased glucose utilization and can also lead to hyperammonemia because of the secondary inhibition of the urea (B33335) cycle by 3-MGA. cardiologyres.org

Potential for Protein 3-Methylglutacoylation

A more recently understood molecular consequence of elevated 3-MGA is the potential for a post-translational modification called protein 3-methylglutacoylation. researchgate.net This process involves the attachment of a 3-methylglutaconyl group to proteins, which originates from the accumulation of trans-3-methylglutaconyl-CoA (trans-3MGC-CoA), an intermediate in the leucine catabolism pathway. researchgate.netmdpi.com This aberrant acylation has been observed in mouse models of 3-methylglutaconic aciduria, where mitochondrial proteins were found to be 3-methylglutacoylated. mdpi.com Such modifications can alter the structure and function of critical mitochondrial proteins, potentially disrupting key metabolic pathways. researchgate.net

Impact on Cellular Energy Homeostasis

The accumulation of 3-methylglutaconic acid and its derivatives can significantly impair cellular energy production. High concentrations of 3-MGA are known to compromise mitochondrial function, which is central to cellular energy metabolism. rupahealth.com This can lead to increased production of reactive oxygen species (ROS) and a general impairment of energy metabolism. The disruption of mitochondrial function is a common theme across the different types of 3-methylglutaconic acidurias. rupahealth.comtexas.gov

In primary 3-MGA-uria (type I), the deficiency of 3-methylglutaconyl-CoA hydratase directly impacts the breakdown of the amino acid leucine. texas.govmedlineplus.gov In the secondary 3-MGA-urias (types II-V), the underlying defects are not in the leucine degradation pathway itself but in various aspects of mitochondrial function, such as the maintenance of the mitochondrial membrane or the function of the electron transport chain. nih.govnih.gov For instance, Barth syndrome (type II) is caused by mutations in the TAZ gene, affecting cardiolipin metabolism, which is crucial for the structure and function of the inner mitochondrial membrane. wikipedia.org Costeff syndrome (type III) results from mutations in the OPA3 gene, and DCMA syndrome (type V) from mutations in the DNAJC19 gene, both of which encode mitochondrial proteins. nih.govtexas.gov The resulting mitochondrial dysfunction is believed to be the common link leading to the accumulation of 3-MGA. researchgate.net

Investigational Animal Models of 3-Methylglutaconic Acidurias

To better understand the complex pathophysiology of 3-methylglutaconic acidurias and to develop potential therapeutic strategies, various animal models have been established. These models are crucial for studying the progression of the disease and for testing new treatments.

| Animal Model | Gene | Key Features | Relevance to Human Disease |

| Mouse model | AUH | Elevated urinary 3-MGA, 3-hydroxyisovaleric acid, and 3-methylglutaric acid. nih.gov | Models 3-methylglutaconic aciduria type I. nih.gov |

| Mouse model | Opa3 | Exhibits many features of the human MGA-III syndrome, including optic atrophy and extrapyramidal dysfunction. Also shows craniofacial defects and disturbed lipid metabolism. cardiff.ac.uk | Models Costeff syndrome (3-methylglutaconic aciduria type III). cardiff.ac.uk |

| Mouse model | TAZ | Displays cardiomyopathy and skeletal myopathy, which are characteristic features of Barth syndrome. | Models Barth syndrome (3-methylglutaconic aciduria type II). |

These animal models provide invaluable insights into the molecular mechanisms that underlie the diverse clinical presentations of 3-methylglutaconic acidurias.

Diagnostic Strategies and Biochemical Markers in Research Contexts

Analytical Methodologies for 3-Methylglutaconic Acid Detection

The identification of 3-methylglutaconic acid in biological samples, primarily urine, is a cornerstone in the diagnosis of 3-methylglutaconic aciduria (3-MGA-uria). rupahealth.com Several advanced analytical methods are utilized for this purpose, each offering distinct advantages in sensitivity, specificity, and the ability to provide comprehensive metabolic data.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the routine analysis of urinary organic acids, including 3-methylglutaconic acid. nih.gov The methodology typically involves the extraction of organic acids from a urine sample, followed by a chemical derivatization step, commonly silylation, to make the compounds volatile for gas chromatography. nih.govalbertahealthservices.caalbertahealthservices.ca The sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and then fragmented and identified by their unique mass-to-charge ratios. nih.govresearchgate.net

This stable isotope dilution method allows for the precise quantification of 3-methylglutaconic acid. albertahealthservices.caalbertahealthservices.ca Furthermore, GC-MS can distinguish between the geometric isomers of 3-methylglutaconic acid, cis-3MGA and trans-3MGA, which can be valuable in research contexts. oup.comcapes.gov.br

Table 1: Overview of GC-MS for 3-Methylglutaconic Acid Detection

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | nih.gov |

| Sample Type | Primarily urine; also plasma or serum. | nih.govalbertahealthservices.ca |

| Sample Preparation | Involves extraction and chemical derivatization (e.g., silylation with N,N-bis(trimethylsilyl)trifluoroacetamide). | nih.gov |

| Key Findings | Quantifies 3-methylglutaconic acid and can differentiate between its cis and trans isomers. | oup.comcapes.gov.br |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one-dimensional proton (¹H)-NMR, serves as a powerful, non-destructive tool for analyzing metabolites in various body fluids, including urine and cerebrospinal fluid. nih.govcambridge.org This technique identifies compounds based on the magnetic properties of their atomic nuclei, providing a comprehensive metabolic snapshot without the need for chemical derivatization. cambridge.orgnih.gov

In the context of 3-methylglutaconic aciduria, ¹H-NMR can detect and quantify not only 3-methylglutaconic acid but also other relevant metabolites like 3-methylglutaric acid and 3-hydroxyisovaleric acid. cambridge.orgnih.gov A significant advantage of NMR is its ability to determine the relative ratio of the cis and trans isomers of 3-methylglutaconic acid, which has been shown to differ between subtypes of the disorder. For instance, a 2:1 cis:trans ratio has been observed in the urine of a patient with 3-MGA-uria type I, while a 1:1 ratio was seen in a patient with type IV. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly prominent method for the analysis of organic acids. jasem.com.trencyclopedia.pub This technique separates compounds in a liquid phase before ionization and detection by two mass spectrometers in series, providing high sensitivity and specificity. A key advantage of modern LC-MS/MS methods is the ability to analyze underivatized samples, simplifying and accelerating sample preparation. jasem.com.tr

LC-MS/MS is particularly crucial for the differential diagnosis of 3-MGA-uria subtypes, such as Barth syndrome (Type II), where it is used to measure the ratio of monolysocardiolipin to cardiolipin (B10847521). nih.govclinlabint.com Furthermore, untargeted metabolomics profiling using LC-MS/MS has demonstrated high clinical sensitivity, capable of detecting significant elevations of 3-MGA in plasma even when urine levels are low or undetectable by standard screening methods. nih.gov This makes it a promising tool for both biochemical screening and functional validation of genetic findings. nih.gov

Differential Biochemical Profiling for 3-Methylglutaconic Aciduria Subtypes

While the presence of elevated 3-methylglutaconic acid is a common biochemical marker, it is not sufficient for a definitive diagnosis of a specific subtype. The various types of 3-MGA-uria stem from different underlying genetic defects, which result in distinct biochemical profiles. nih.govoup.com Therefore, differential diagnosis relies on the analysis of additional biomarkers.

The urinary excretion level of 3-hydroxyisovaleric acid is a critical marker for distinguishing 3-MGA-uria type I from other forms. 3-MGA-uria type I is a primary disorder of leucine (B10760876) metabolism caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase. nih.govmdpi.com This enzymatic block leads to the accumulation and subsequent urinary excretion of not only 3-methylglutaconic acid but also 3-hydroxyisovaleric acid. rupahealth.comreactome.org

Therefore, a urinary organic acid profile showing highly elevated levels of both 3-methylglutaconic acid and 3-hydroxyisovaleric acid is strongly indicative of 3-MGA-uria type I. orpha.net In contrast, patients with other subtypes, such as 3-MGA-uria type IV, typically exhibit normal excretion of 3-hydroxyisovaleric acid, as the underlying defect is not within the leucine degradation pathway. orpha.net

Table 2: Differentiating 3-MGA-uria Subtypes by Urinary Metabolites

| Subtype | 3-Methylglutaconic Acid (3-MGA) | 3-Hydroxyisovaleric Acid (3-HIVA) | Underlying Defect | Reference |

|---|---|---|---|---|

| Type I | Highly elevated | Highly elevated | Leucine catabolism (AUH gene) | mdpi.comorpha.net |

| Type II (Barth Syndrome) | Mildly to severely elevated | Normal | Cardiolipin metabolism (TAZ gene) | oup.comresearchgate.net |

| Type III (Costeff Syndrome) | Elevated | Normal | Mitochondrial function (OPA3 gene) | nih.govmetabolicsupportuk.org |

| Type IV | Elevated | Normal | Heterogeneous mitochondrial defects | orpha.netresearchgate.net |

The analysis of mitochondrial lipids, specifically cardiolipins, is essential for the diagnosis of 3-MGA-uria type II, also known as Barth syndrome. oup.comoup.com Barth syndrome is caused by mutations in the TAZ gene, which encodes a transacylase responsible for the remodeling of cardiolipin, a unique phospholipid crucial for the structure and function of the inner mitochondrial membrane. nih.govclinlabint.com

In individuals with Barth syndrome, the dysfunction of this enzyme leads to a deficiency of mature cardiolipin and an accumulation of its precursor, monolysocardiolipin. nih.govjove.com Consequently, a dramatically elevated ratio of monolysocardiolipin to cardiolipin (MLCL/CL) is the hallmark biochemical feature of this disorder. clinlabint.combarthsyndrome.org This ratio can be measured with high precision using LC-MS/MS on samples such as blood spots, leukocytes, or fibroblasts. oup.comnih.govjove.com While the absolute levels of these lipids can vary, the MLCL/CL ratio provides a clear and discriminative diagnostic marker, with ratios in affected individuals being orders of magnitude higher than in healthy controls. clinlabint.combarthsyndrome.org For example, MLCL/CL ratios in unaffected individuals are typically below 0.1, whereas in patients with Barth syndrome, they can be higher than 10. clinlabint.com

Acylcarnitine Profile Analysis

In the investigation of 3-methylglutaconic aciduria (3-MGA-uria), acylcarnitine profile analysis serves as a crucial diagnostic tool. This analysis identifies and quantifies acylcarnitines, which are esters of carnitine and fatty acids, in blood or plasma. Deficiencies in enzymes involved in fatty acid and amino acid metabolism lead to the accumulation of specific acyl-CoAs, which are then transesterified to carnitine for transport and excretion. mayocliniclabs.com

A key biomarker for several organic acidurias, including some forms of 3-MGA-uria, is 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH). babysfirsttest.orgnih.gov Elevated levels of C5-OH can be indicative of defects in the leucine catabolism pathway. nih.govelsevier.es Specifically, in 3-methylglutaconyl-CoA hydratase deficiency (Type I 3-MGA-uria), the enzymatic block leads to the accumulation of upstream metabolites, which can result in an increase in C5-OH. nih.gov However, it is important to note that elevated C5-OH is not exclusive to 3-MGA-uria and can be observed in other conditions such as 3-methylcrotonyl-CoA carboxylase deficiency and holocarboxylase synthetase deficiency. elsevier.esoklahoma.gov Therefore, the acylcarnitine profile must be interpreted in conjunction with other biochemical tests, such as urinary organic acid analysis, for a differential diagnosis. oklahoma.gov

The acylcarnitine profile in individuals with 3-MGA-uria can sometimes show elevations of other specific markers. For instance, an increase in 3-methylglutarylcarnitine (B109733) (C6-DC) has been reported in some cases. researchgate.netrsu.lv The pattern of elevated acylcarnitines, rather than a single elevated marker, provides a more comprehensive picture for researchers and clinicians. mayocliniclabs.com It is the recognition of these specific patterns that aids in narrowing down the potential metabolic defect. mayocliniclabs.com

Table 1: Key Acylcarnitine Markers in the Context of 3-Methylglutaconic Aciduria Research

| Acylcarnitine Marker | Abbreviation | Significance in 3-MGA-uria Research |

| 3-Hydroxyisovalerylcarnitine | C5-OH | Elevated levels can indicate a defect in leucine catabolism, a pathway affected in Type I 3-MGA-uria. babysfirsttest.orgnih.gov |

| 3-Methylglutarylcarnitine | C6-DC | May be elevated in some cases of 3-MGA-uria, contributing to the diagnostic profile. researchgate.netrsu.lv |

Genetic Diagnostic Approaches

Genetic testing is a definitive method for diagnosing the various types of 3-methylglutaconic aciduria and for identifying novel genes associated with the condition.

Targeted Gene Sequencing Panels for 3-Methylglutaconic Aciduria Associated Genes

For individuals with clinical and biochemical findings suggestive of 3-MGA-uria, targeted gene sequencing panels are a primary genetic diagnostic tool. mayocliniclabs.com These panels simultaneously analyze a selection of genes known to be associated with the different types of 3-MGA-uria. mayocliniclabs.comtestcatalog.org This approach is efficient and cost-effective for screening for mutations in the most commonly implicated genes.

The composition of these panels can vary between laboratories but typically includes genes responsible for the classified types of 3-MGA-uria. mayocliniclabs.comtestcatalog.org For example, a comprehensive panel would include AUH for Type I, TAZ for Type II (Barth syndrome), OPA3 for Type III (Costeff syndrome), and other genes like SERAC1, DNAJC19, and TMEM70 which are associated with other forms of 3-MGA-uria characterized by mitochondrial dysfunction. mayocliniclabs.comtestcatalog.orgresearchgate.netnih.gov Some panels may also include genes like AGK, ATP5F1E, ATPAF2, CLPB, CPS1, GFER, HMGCL, HTRA2, POLG, SUCLA2, and TIMM50. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com

The use of next-generation sequencing (NGS) technology allows for the detection of single nucleotide variants, small deletions and insertions, and sometimes copy number variants within these targeted genes. mayocliniclabs.comgenedx.com Identifying a disease-causing variant can confirm the diagnosis, provide prognostic information, and guide clinical management and genetic counseling for the affected individual and their family. mayocliniclabs.comtestcatalog.org

Table 2: Examples of Genes Included in Targeted Sequencing Panels for 3-Methylglutaconic Aciduria

| Gene | Associated Disorder | Inheritance Pattern |

| AUH | 3-Methylglutaconic Aciduria Type I medlineplus.govpreventiongenetics.com | Autosomal Recessive preventiongenetics.comnih.gov |

| TAZ | 3-Methylglutaconic Aciduria Type II (Barth Syndrome) oup.comnih.gov | X-linked Recessive nih.govnih.gov |

| OPA3 | 3-Methylglutaconic Aciduria Type III (Costeff Syndrome) nih.govoup.com | Autosomal Recessive oup.com |

| SERAC1 | MEGDEL Syndrome (3-MGA-uria Type IV) researchgate.netspandidos-publications.com | Autosomal Recessive spandidos-publications.com |

| DNAJC19 | DCMA Syndrome (3-MGA-uria Type V) researchgate.netnih.govoup.com | Autosomal Recessive |

| TMEM70 | Mitochondrial Complex V Deficiency researchgate.netnih.govoup.com | Autosomal Recessive |

| POLG | Mitochondrial DNA Depletion Syndromes researchgate.netoup.com | Autosomal Recessive genedx.com |

| SUCLA2 | Mitochondrial DNA Depletion Syndromes researchgate.netoup.com | Autosomal Recessive |

| CLPB | 3-MGA-uria with Cataract, Neutropenia, and Epilepsy mayocliniclabs.comnih.gov | Autosomal Recessive |

| HTRA2 | Associated with mitochondrial dysfunction genedx.com | Autosomal Dominant and Recessive genedx.com |

Whole Exome Sequencing and Whole Genome Sequencing for Novel Gene Identification

When targeted gene panels fail to identify a causative mutation in individuals with a strong clinical suspicion of 3-MGA-uria, whole exome sequencing (WES) and whole genome sequencing (WGS) become powerful research tools. nih.govucsf.edu WES focuses on sequencing the protein-coding regions of all genes (the exome), while WGS sequences the entire genome. These unbiased approaches are particularly valuable for identifying mutations in novel genes not yet associated with 3-MGA-uria or in cases with atypical presentations. scialert.netd-nb.info

Research studies have successfully utilized WES to identify novel genetic causes of 3-MGA-uria. spandidos-publications.comscialert.net For instance, mutations in the SERAC1 gene were identified through exome sequencing in patients with a condition later termed MEGDEL syndrome (3-MGA-uria with deafness, encephalopathy, and Leigh-like syndrome). spandidos-publications.comresearchgate.netresearchgate.net This demonstrates the utility of WES in expanding the genetic landscape of this heterogeneous group of disorders.

WES and WGS can also be instrumental in diagnosing individuals who have died without a definitive diagnosis, especially when only limited biological samples are available. nih.gov Furthermore, these comprehensive sequencing methods can reveal complex genetic scenarios, such as large deletions or duplications that may be missed by standard sequencing techniques. ucsf.edu The diagnostic yield of WES in suspected mitochondrial diseases, a common underlying theme in many types of 3-MGA-uria, has been shown to be significant. nih.govtum.de

Mitochondrial DNA Depletion Studies

Given the strong association between several types of 3-MGA-uria and mitochondrial dysfunction, investigating the integrity of mitochondrial DNA (mtDNA) is a critical component of the diagnostic workup in a research context. researchgate.netoup.com Mitochondrial DNA depletion syndromes (MDS) are a group of autosomal recessive disorders characterized by a significant reduction in the amount of mtDNA in affected tissues. oup.com

The presence of 3-methylglutaconic aciduria can be a biochemical indicator of an underlying mtDNA depletion syndrome. oup.comnih.gov Studies have shown that patients with mutations in genes such as POLG and SUCLA2, which are involved in mtDNA maintenance and synthesis, often present with 3-MGA-uria. oup.comoup.com Therefore, in cases of unexplained 3-MGA-uria, particularly when accompanied by symptoms of mitochondrial disease like encephalomyopathy or hepatocerebral phenotypes, mtDNA depletion studies are warranted. oup.comoup.com

These studies typically involve quantifying the amount of mtDNA relative to nuclear DNA (nDNA) in a tissue sample, often from muscle or liver biopsy. oup.com A significant decrease in the mtDNA/nDNA ratio is indicative of mtDNA depletion. The observation of 3-methylglutaconic and 3-methylglutaric aciduria can serve as a useful clue, prompting researchers to investigate for defects in respiratory chain function that may be caused by mtDNA depletion. nih.gov

Emerging Research Areas and Future Directions in 3 Methylglutaconic Acid Studies

Novel Genetic Loci Associated with 3-Methylglutaconic Aciduria

The genetic landscape of 3-MGA-uria is markedly heterogeneous. While Type I is consistently linked to mutations in the AUH gene, the secondary 3-MGA-urias (historically types II-V and beyond) are associated with a growing list of genes, most of which are implicated in mitochondrial function. rupahealth.comoup.com The application of next-generation sequencing (NGS), particularly whole-exome sequencing (WES), has been instrumental in identifying novel genetic causes, moving beyond the initial classification. researchgate.netmdpi.comspandidos-publications.com